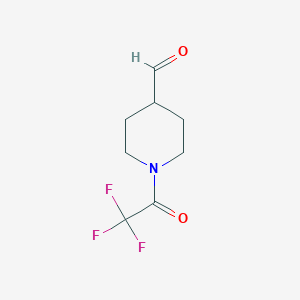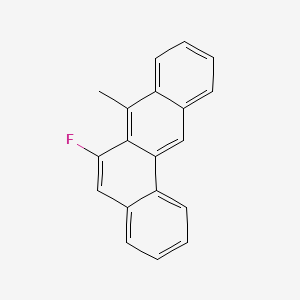![molecular formula C15H11F5O2 B13425023 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene is a fluorinated organic compound with a complex structure It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Méthodes De Préparation
One common synthetic route involves the reaction of trichloroethylene with hydrogen fluoride to produce 1,1,1,2-tetrafluoroethane, which is then further reacted with appropriate reagents to introduce the methoxyphenoxy group and the fluoro substituent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include butyllithium, hydrogen fluoride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways, which are the basis for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethane: Used as a foam expansion agent and heat transfer fluid.
1,1,1,2-Tetrafluoroethane: Commonly used as a refrigerant and in particle detectors.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: Known for its use as a refrigerant and in various industrial applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C15H11F5O2 |
|---|---|
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
1-fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene |
InChI |
InChI=1S/C15H11F5O2/c1-21-12-4-2-3-5-13(12)22-15(19,20)14(17,18)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Clé InChI |
MUUFMLRXKGARCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC(C(C2=CC=C(C=C2)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)



![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
